Pyridin-2-yl-glycine tert-butyl ester hydrochloride
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Overview
Description
Pyridin-2-yl-glycine tert-butyl ester hydrochloride is a chemical compound with the molecular formula C11H17ClN2O2 and a molecular weight of 244.72 g/mol . It is a derivative of glycine, where the amino group is protected by a tert-butyl ester and the carboxyl group is substituted with a pyridin-2-yl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glycine tert-butyl ester with pyridine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Pyridin-2-yl-glycine tert-butyl ester hydrochloride may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-yl-glycine tert-butyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyridin-2-yl group can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the pyridin-2-yl group or to convert the ester to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridin-2-yl-glycine tert-butyl ester N-oxide.
Reduction: Pyridin-2-yl-glycine alcohol.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Pyridin-2-yl-glycine tert-butyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Pyridin-2-yl-glycine tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The pyridin-2-yl group can interact with enzymes or receptors, modulating their activity. The tert-butyl ester group serves as a protecting group, preventing unwanted reactions at the amino group during synthesis . The compound can also act as a ligand, binding to metal ions and forming coordination complexes .
Comparison with Similar Compounds
Similar Compounds
Glycine tert-butyl ester hydrochloride: Similar structure but lacks the pyridin-2-yl group.
Pyridin-2-yl-alanine: Contains a pyridin-2-yl group but has an alanine backbone instead of glycine.
Pyridin-2-yl-glycine methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
Uniqueness
Pyridin-2-yl-glycine tert-butyl ester hydrochloride is unique due to the combination of the pyridin-2-yl group and the tert-butyl ester group. This combination provides specific steric and electronic properties that can enhance its reactivity and selectivity in chemical reactions. Additionally, the presence of the pyridin-2-yl group allows for potential interactions with biological targets, making it valuable in medicinal chemistry .
Properties
Molecular Formula |
C11H17ClN2O2 |
---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
tert-butyl 2-(pyridin-2-ylamino)acetate;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-11(2,3)15-10(14)8-13-9-6-4-5-7-12-9;/h4-7H,8H2,1-3H3,(H,12,13);1H |
InChI Key |
TUHQFOJLUJAXBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC=CC=N1.Cl |
Origin of Product |
United States |
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